molecular formula C21H25N3OS B3014431 N-(2-ethyl-6-methylphenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide CAS No. 399002-38-1

N-(2-ethyl-6-methylphenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide

Cat. No.: B3014431
CAS No.: 399002-38-1
M. Wt: 367.51
InChI Key: AHFFQKDYYDPBCG-UHFFFAOYSA-N
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Description

This compound features a complex polycyclic framework comprising a 1,5-methanopyrido[1,2-a][1,5]diazocine core, substituted with a carbothioamide (-C(S)NH₂) group at position 3 and a 2-ethyl-6-methylphenyl moiety. The 8-oxo group introduces a ketone functionality, while the tetrahydro backbone suggests partial saturation, likely influencing its conformational flexibility and solubility.

Properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3OS/c1-3-16-7-4-6-14(2)20(16)22-21(26)23-11-15-10-17(13-23)18-8-5-9-19(25)24(18)12-15/h4-9,15,17H,3,10-13H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFFQKDYYDPBCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=S)N2CC3CC(C2)C4=CC=CC(=O)N4C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethyl-6-methylphenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illuminate its therapeutic potential.

Chemical Structure and Properties

The compound possesses a complex structure characterized by multiple functional groups that may contribute to its biological activity. The molecular formula is C20H24N4OSC_{20}H_{24}N_4OS, with a molecular weight of approximately 368.49 g/mol.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. Research indicates that derivatives of this class can induce apoptosis in various cancer cell lines. For instance:

  • Case Study 1 : A derivative demonstrated significant cytotoxicity against human glioma cells in vitro. The mechanism involved the activation of apoptotic pathways through caspase activation and modulation of Bcl-2 family proteins .

Antiviral Activity

The compound's structural features suggest potential antiviral properties. In silico studies have indicated that similar compounds can inhibit viral replication by interfering with viral enzymes.

  • Case Study 2 : A virtual screening study identified compounds with structural similarities that exhibited inhibitory effects on SARS-CoV-2 replication in VERO cells. The cytotoxicity was assessed using the WST-1 assay, revealing effective concentrations that maintained cell viability while inhibiting viral activity .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds in this class may act as enzyme inhibitors targeting specific pathways crucial for cancer cell survival and viral replication.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in malignant cells through various signaling pathways.
  • Antioxidant Activity : Some studies have reported antioxidant properties which may contribute to their protective effects against oxidative stress-related diseases.

Data Tables

PropertyValue
Molecular FormulaC20H24N4OSC_{20}H_{24}N_4OS
Molecular Weight368.49 g/mol
SolubilitySoluble in DMSO
Log P3.12
Druglikeness Score0.61

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Features

The following compounds share structural motifs such as polycyclic nitrogen-containing systems, heterocyclic cores, or functional groups analogous to the target molecule:

Table 1: Structural and Physicochemical Comparison
Compound Name & Source Molecular Formula Molecular Weight Melting Point (°C) Key Functional Groups/Features
Target Compound Not Provided Not Provided Not Provided 1,5-Methanopyrido-diazocine, carbothioamide, 8-oxo, 2-ethyl-6-methylphenyl substituent
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate C₂₉H₂₆N₄O₇ 542.54 243–245 Tetrahydroimidazo[1,2-a]pyridine, cyano, nitro, ester groups
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate C₂₈H₂₄N₄O₇ 528.51 215–217 Tetrahydroimidazo[1,2-a]pyridine, benzyl, nitro, ester groups
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine C₂₃H₂₅N₃O₃ 391.46 Not Provided Pyridin-3-amine, benzodioxin, dimethylamino-methylphenyl
N-(5-ethyl-4-oxo-hexahydro-1,5-benzodiazocin-8-yl)-7-methyl-2-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxamide C₂₂H₂₆N₆O₃ 422.48 Not Provided Benzodiazocin, pyrazolo-pyrimidine, carboxamide, ethyl, methyl substituents

Structural and Functional Analysis

Core Heterocyclic Systems
  • Target Compound: The 1,5-methanopyrido[1,2-a][1,5]diazocine system combines pyridine and diazocine rings, creating a rigid, bicyclic framework with a bridge (methano group). This structure may enhance binding specificity in biological targets due to spatial constraints .
  • Imidazo[1,2-a]pyridines (Evidences 4–5): These feature fused imidazole and pyridine rings.
  • Benzodiazocin () : A larger 10-membered ring system with two nitrogen atoms. The hexahydro saturation here contrasts with the target’s partial unsaturation, influencing conformational dynamics .
Substituents and Functional Groups
  • Carbothioamide vs. Carboxamide : The target’s thiocarbonyl group (-C(S)NH₂) is more polarizable and less electronegative than carboxamides (-C(O)NH₂), which may alter hydrogen-bonding interactions and metabolic stability .
  • Aryl Substituents : The 2-ethyl-6-methylphenyl group in the target provides steric bulk and lipophilicity, similar to the nitro-phenyl groups in Evidences 4–5, which enhance π-π stacking but reduce solubility .
  • Electron-Withdrawing Groups : The 8-oxo group in the target and 2-oxo groups in Evidences 4–5 and 7 contribute to electron-deficient aromatic systems, affecting reactivity and binding to enzymatic active sites .
Physicochemical Properties
  • Melting Points : The imidazo[1,2-a]pyridine derivatives (243–245°C and 215–217°C) suggest high crystallinity due to nitro and ester groups, whereas the target’s melting point is unreported but may be influenced by its carbothioamide and ethyl-methyl substituents .
  • Molecular Weight : The target’s molecular weight is likely >500 Da (estimated), comparable to ’s compound (542.54 Da), which may limit blood-brain barrier permeability .

Research Implications and Gaps

  • Stability : The carbothioamide’s susceptibility to hydrolysis compared to carboxamides warrants further study .
  • Structural Modeling : SHELX-based crystallography () could resolve the target’s conformation, aiding in structure-activity relationship studies .

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